Pyrazolo[3,4-b]pyrazines
Pyrazolo[3,4-b]pyrazines are a class of heterocyclic compounds characterized by their unique five-membered ring systems. These molecules consist of two fused pyrazine rings, offering a rigid and aromatic framework that is highly stable and often involved in the design of bioactive agents. Pyrazolo[3,4-b]pyrazines have shown significant potential as inhibitors for various biological targets due to their pharmacophoric properties. They are commonly studied for their effects on enzyme inhibition, particularly in targeting kinases, which makes them attractive candidates in drug development. Additionally, these compounds exhibit diverse activities including anti-inflammatory, antiproliferative, and neuroprotective effects, making them versatile in both academic research and pharmaceutical applications. The structural simplicity and functional flexibility of pyrazolo[3,4-b]pyrazines facilitate their modification to enhance potency and selectivity, positioning them as promising tools in the discovery of new therapeutic agents.
![Pyrazolo[3,4-b]pyrazines](https://nl.kuujia.com/images/category/15.png)
Structuur | Chemische naam | CAS | MF |
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1H-Pyrazolo3,4-bpyrazin-3-amine | 81411-64-5 | C5H5N5 |
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1H-Pyrazolo[3,4-b]pyrazine | 272-60-6 | C5H4N4 |
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1,4-dihydro-1-(2-hydroxyethyl)-5H-Pyrazolo[3,4-b]pyrazin-5-one | 97205-51-1 | C7H8N4O2 |
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5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine | 1260672-00-1 | C6H5ClN4 |
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1H-Pyrazolo[3,4-b]pyrazine | 24977-38-6 | C5H4N4 |
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3-Piperidin-4-yl-1H-pyrazolo3,4-bpyrazine Dihydrochloride | 1185112-92-8 | C10H15Cl2N5 |
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1,2-dihydro-3H-Pyrazolo[3,4-b]pyrazin-3-one | 116056-01-0 | C5H4N4O |
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5-bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine | 1242336-77-1 | C5H4BrN5 |
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3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride | 1361116-44-0 | C9H12ClN5 |
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5-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine | 1823231-87-3 | C5H4ClN5 |
Gerelateerde literatuur
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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